{[(But-3-en-2-yl)sulfanyl]methyl}benzene
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Overview
Description
{[(But-3-en-2-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a but-3-en-2-yl group attached via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(But-3-en-2-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with but-3-en-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(But-3-en-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
{[(But-3-en-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[(But-3-en-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzyl sulfide: Similar structure but lacks the but-3-en-2-yl group.
Phenylthioethane: Contains a thioether linkage but with a different alkyl group.
Butylbenzene: Similar alkyl group but lacks the sulfanyl linkage.
Uniqueness
{[(But-3-en-2-yl)sulfanyl]methyl}benzene is unique due to the presence of both the but-3-en-2-yl group and the sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75238-62-9 |
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Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
but-3-en-2-ylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H14S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI Key |
VUNVVSFCYUGONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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